molecular formula C13H11N3O2S B11794567 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol

2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11794567
M. Wt: 273.31 g/mol
InChI Key: RKLAEOYMBJLWMB-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound characterized by the presence of methoxy, thiophene, and triazole groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then coupled with a thiophene derivative. The final step involves the introduction of the methoxy and phenol groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenol group may participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(3-(thiophen-2-yl)pentan-3-yl)phenol
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol stands out due to its unique combination of functional groups. The presence of the triazole ring, in particular, imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

2-methoxy-4-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C13H11N3O2S/c1-18-10-7-8(4-5-9(10)17)12-14-13(16-15-12)11-3-2-6-19-11/h2-7,17H,1H3,(H,14,15,16)

InChI Key

RKLAEOYMBJLWMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CS3)O

Origin of Product

United States

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